An In-depth Technical Guide on the Core Mechanism of MRS1097, a P2Y14 Receptor Antagonist
An In-depth Technical Guide on the Core Mechanism of MRS1097, a P2Y14 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars such as UDP-glucose, has emerged as a significant therapeutic target in inflammatory and immune-mediated diseases. This technical guide provides a comprehensive overview of the mechanism of action of MRS1097, a selective antagonist of the P2Y14 receptor. By competitively inhibiting the binding of endogenous agonists, MRS1097 effectively modulates downstream signaling cascades, including the inhibition of adenylyl cyclase and the modulation of MAPK and Rho kinase pathways. This guide details the core pharmacology of MRS1097, presenting key quantitative data, in-depth experimental protocols for its characterization, and visual representations of its mechanism of action to support further research and drug development efforts in this promising area.
Introduction to the P2Y14 Receptor and its Antagonism
The P2Y14 receptor is a member of the P2Y family of purinergic receptors and is coupled to the Gi/o family of G proteins.[1] Its activation by endogenous ligands, primarily UDP-sugars like UDP-glucose, triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This receptor is highly expressed in immune cells, including neutrophils and mast cells, and is implicated in inflammatory responses, making it an attractive target for therapeutic intervention.[2][3]
Antagonism of the P2Y14 receptor offers a promising strategy for mitigating inflammatory processes. Small molecule antagonists, such as MRS1097 and the structurally related compound PPTN, have been developed to selectively block the action of endogenous agonists at this receptor.[4] These antagonists have been shown to inhibit key cellular responses mediated by P2Y14 activation, such as chemotaxis and calcium mobilization.[3][5]
Core Mechanism of Action of MRS1097
MRS1097 functions as a competitive antagonist at the P2Y14 receptor. This means that it binds to the same site as the endogenous agonist, UDP-glucose, but does not activate the receptor. By occupying the binding site, MRS1097 prevents UDP-glucose from binding and initiating the downstream signaling cascade.
The primary signaling pathway affected by MRS1097 is the Gi/o-mediated inhibition of adenylyl cyclase .[1] By blocking P2Y14 receptor activation, MRS1097 prevents the inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels that would otherwise be suppressed by agonist stimulation.
Furthermore, P2Y14 receptor activation has been linked to other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the Rho/Rho kinase pathway, which are crucial for cellular processes like inflammation and chemotaxis.[1][2][6] MRS1097, by blocking the initial receptor activation, consequently inhibits these downstream signaling events.
Signaling Pathway Diagram
Caption: P2Y14 receptor signaling and antagonism by MRS1097.
Quantitative Data for P2Y14 Receptor Antagonists
The following table summarizes key quantitative data for MRS1097 and the related antagonist, PPTN. This data is essential for comparing the potency and affinity of these compounds.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| MRS1097 (as P2Y14R antagonist 3) | Calcium Mobilization | Not Specified | IC50 | 23.60 nM | [7] |
| MRS1097 (as P2Y14R antagonist 3) | Binding Assay | Not Specified | Kd | 7.26 µM | [7] |
| PPTN | Adenylyl Cyclase Inhibition | C6 Glioma (hP2Y14-R) | K_B_ | 434 pM | [4] |
| PPTN | Chemotaxis Inhibition | Differentiated HL-60 | IC50 | ~10-100 nM | [3] |
Note: Data for MRS1097 is presented as "P2Y14R antagonist 3" based on available literature. Further confirmation of the identity of this compound as MRS1097 is recommended.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize P2Y14 receptor antagonists like MRS1097.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist (e.g., MRS1097) by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y14 receptor.
Materials:
-
HEK293 cells stably expressing the human P2Y14 receptor.
-
Radioligand: [³H]UDP.
-
Test compound: MRS1097.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-hP2Y14 cells.
-
In a 96-well plate, add cell membranes, a fixed concentration of [³H]UDP, and varying concentrations of MRS1097.
-
Incubate the plate for 60 minutes at room temperature to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., UDP-glucose).
-
Calculate the specific binding and determine the IC50 value of MRS1097.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.
Materials:
-
CHO-K1 or HEK293 cells co-expressing the human P2Y14 receptor and a promiscuous G protein (e.g., Gα16 or Gqi5) to couple the receptor to the calcium signaling pathway.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: UDP-glucose.
-
Antagonist: MRS1097.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye for 60-90 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of MRS1097 to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of UDP-glucose (typically EC80) and immediately measure the change in fluorescence over time.
-
Determine the inhibitory effect of MRS1097 on the agonist-induced calcium response and calculate the IC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of an antagonist to block the migration of neutrophils towards a chemoattractant (agonist).
Materials:
-
Freshly isolated human neutrophils.
-
Chemoattractant: UDP-glucose.
-
Antagonist: MRS1097.
-
Assay medium: RPMI 1640 with 0.1% BSA.
-
Transwell inserts with a 3-5 µm pore size membrane.
-
24-well plates.
-
Cell viability/counting reagent (e.g., Calcein-AM or a cell counter).
Procedure:
-
Isolate human neutrophils from whole blood using density gradient centrifugation.
-
Resuspend the neutrophils in the assay medium.
-
In the lower chamber of the 24-well plate, add the assay medium containing UDP-glucose.
-
In the upper chamber (Transwell insert), add the neutrophil suspension pre-incubated with varying concentrations of MRS1097.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber using a chosen method (e.g., fluorescence measurement of Calcein-AM stained cells or direct cell counting).
-
Determine the inhibitory effect of MRS1097 on neutrophil chemotaxis and calculate the IC50 value.
Experimental Workflow Diagram
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Purinergic signaling and immune cell chemotaxis. Focus on "the UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
